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methyl4-(3-formylphenoxy)butanoate

Cat. No.: B7541488
M. Wt: 222.24 g/mol
InChI Key: YLJONWFMCRFMHS-UHFFFAOYSA-N
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Description

General Context of Butanoate Esters as Synthetic Intermediates

Butanoate esters, and esters in general, are a cornerstone of organic synthesis. Formed through the condensation reaction between a carboxylic acid and an alcohol, they are prized for their relative stability and the array of transformations they can undergo. ymdb.casigmaaldrich.com Simple butanoate esters like methyl butanoate and ethyl butanoate are well-known for their characteristic fruity aromas and are used extensively as flavoring agents. wikipedia.orgnih.gov

The synthesis of these esters, typically through Fischer esterification, is a fundamental reaction taught in organic chemistry, where a carboxylic acid (like butanoic acid) reacts with an alcohol in the presence of an acid catalyst. sigmaaldrich.com This straightforward and generally high-yielding reaction makes butanoate esters readily accessible synthetic intermediates.

Significance of Formylphenoxy Moieties in Organic Synthesis and Molecular Design

The formyl group (–CHO), an aldehyde functionality attached to a phenyl ring, is a powerful tool in the synthetic chemist's arsenal. Aromatic aldehydes are critical intermediates because the aldehyde is readily converted into a wide variety of other functional groups. chemicalbook.com It can be oxidized to a carboxylic acid, reduced to an alcohol, or engaged in carbon-carbon bond-forming reactions such as the Wittig, aldol, or Grignard reactions.

The introduction of a formyl group onto an aromatic ring, a process known as formylation, can be achieved through several named reactions, including the Vilsmeier-Haack, Gattermann, and Duff reactions. wikipedia.orgresearchgate.net The presence of an ether linkage, as in a phenoxy group, provides an electron-donating character to the aromatic ring, which can influence the position and ease of electrophilic aromatic substitution reactions like formylation.

The formylphenoxy structure is therefore a valuable scaffold. It provides a reactive aldehyde handle for building molecular complexity, while the phenoxy portion offers a stable and geometrically defined linkage. This combination is frequently exploited in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise control over molecular shape and reactivity is crucial.

Overview of Methyl 4-(3-formylphenoxy)butanoate as a Versatile Precursor Molecule

Methyl 4-(3-formylphenoxy)butanoate emerges as a bifunctional molecule of significant synthetic potential by integrating the key features of both butanoate esters and formylphenoxy compounds. While specific research literature on this exact meta-substituted isomer is limited, its utility can be inferred from the reactivity of its functional groups and by examining closely related analogs, such as methyl 4-(4-formylphenoxy)butanoate. researchgate.net

This molecule is a liquid at room temperature and possesses two key reactive sites:

The aldehyde (formyl) group on the aromatic ring.

The methyl ester group at the terminus of the butoxy chain.

This dual functionality allows for selective and orthogonal chemical modifications. For instance, the aldehyde can undergo olefination or reductive amination while leaving the ester intact. Conversely, the ester can be hydrolyzed to a carboxylic acid or converted to an amide without affecting the aldehyde. This makes the compound an ideal precursor for creating libraries of complex molecules or for the synthesis of specifically designed target structures, such as those used in the development of porous coordination polymers. researchgate.net

The general synthesis of such a molecule would likely involve a two-step process: the etherification of a hydroxybenzaldehyde (in this case, 3-hydroxybenzaldehyde) with a brominated butanoate ester (like methyl 4-bromobutanoate), or the formylation of a precursor phenoxybutanoate ester. The presence of the flexible four-carbon ether-linked chain combined with the reactive aldehyde makes methyl 4-(3-formylphenoxy)butanoate a valuable building block for constructing larger, more elaborate molecular systems.

Interactive Data Tables

Table 1: Predicted Physicochemical Properties of Methyl 4-(3-formylphenoxy)butanoate

PropertyValue
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
XLogP31.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count6
Exact Mass222.089209 g/mol
Topological Polar Surface Area52.6 Ų

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B7541488 methyl4-(3-formylphenoxy)butanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(3-formylphenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-12(14)6-3-7-16-11-5-2-4-10(8-11)9-13/h2,4-5,8-9H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJONWFMCRFMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 3 Formylphenoxy Butanoate and Its Analogues

Building the Phenoxybutanoate Backbone: Etherification and Esterification Strategies

The formation of the central phenoxybutanoate structure is typically achieved through the creation of an ether linkage between a phenolic compound and a butanoate derivative. This is a cornerstone of the synthesis, followed by the establishment of the methyl ester functionality.

Forging the Aryl-Oxygen Bond via Nucleophilic Substitution

The key step in constructing the phenoxybutanoate core is the formation of the aryl-oxygen (Ar-O) bond, most commonly accomplished through a Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.commasterorganicchemistry.com In this process, a phenoxide ion, generated by deprotonating a phenol (B47542) with a suitable base, acts as a nucleophile and attacks an electrophilic carbon atom of an alkyl halide, displacing the halide leaving group. masterorganicchemistry.com For the synthesis of methyl 4-(3-formylphenoxy)butanoate, the reactants are typically 3-hydroxybenzaldehyde (B18108) and a methyl 4-halobutanoate, such as methyl 4-bromobutanoate. The phenoxide of 3-hydroxybenzaldehyde attacks the carbon bearing the bromine atom on the butanoate chain, forming the desired ether linkage. masterorganicchemistry.com

The general reaction is as follows:

3-Hydroxybenzaldehyde + Methyl 4-bromobutanoate → Methyl 4-(3-formylphenoxy)butanoate + Bromide salt

This method is versatile and can be applied to synthesize various substituted aryl ethers. masterorganicchemistry.com

Fine-Tuning the Reaction: Impact of Solvent, Base, and Temperature

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of solvent, the strength of the base, and the temperature all play crucial roles in maximizing the yield and minimizing side reactions. researchgate.net

Solvent Polarity: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are often employed. These solvents are effective at solvating the cation of the phenoxide salt, which in turn enhances the nucleophilicity of the phenoxide anion, thereby accelerating the rate of the SN2 reaction.

Base Strength: A variety of bases can be used to deprotonate the phenol, with the choice of base influencing the reaction rate and outcome. Common bases include alkali metal hydroxides (like sodium hydroxide (B78521) or potassium hydroxide) and carbonates (like potassium carbonate). The strength of the base should be sufficient to generate the phenoxide ion without promoting side reactions. For instance, in the synthesis of related alkoxybenzaldehydes, potassium carbonate has been effectively used in ethanol (B145695).

Temperature Regimes: The reaction temperature is a critical parameter to control. Higher temperatures generally increase the reaction rate but can also lead to an increase in byproducts from elimination reactions, especially with secondary alkyl halides. For the reaction between a phenoxide and a primary alkyl halide like methyl 4-bromobutanoate, a moderate temperature is typically sufficient to drive the reaction to completion in a reasonable timeframe. Refluxing the reaction mixture is a common practice.

A summary of how reaction conditions can be optimized is presented in the table below:

ParameterConditionRationale
Solvent Polar aprotic (e.g., DMF, DMSO, Acetone)Enhances nucleophilicity of the phenoxide ion.
Base Moderate strength (e.g., K₂CO₃, NaOH)Sufficient to deprotonate the phenol without causing side reactions.
Temperature Moderate (e.g., reflux)Balances reaction rate with minimizing byproduct formation.

Securing the Ester: Methyl Esterification and Transesterification Pathways

The methyl ester group of the target molecule can be introduced in two primary ways: by starting with a pre-esterified reactant or by esterifying the corresponding carboxylic acid.

In the first and more direct approach, methyl 4-halobutanoate is used directly in the Williamson ether synthesis, as described previously. This incorporates the methyl ester into the molecule from the outset.

Alternatively, if the synthesis begins with 4-(3-formylphenoxy)butanoic acid, a subsequent esterification step is necessary. The most common method for this transformation is the Fischer-Speier esterification . wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol (methanol) and/or to remove the water that is formed as a byproduct. masterorganicchemistry.com

Transesterification offers another route to the methyl ester. masterorganicchemistry.com If a different alkyl ester of 4-(3-formylphenoxy)butanoic acid is available, it can be converted to the methyl ester by reacting it with methanol in the presence of an acid or base catalyst. masterorganicchemistry.com Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. masterorganicchemistry.com

Precisely Placing the Formyl Group: Targeted and Regioselective Synthesis

The position of the formyl group on the phenoxy moiety is critical to the identity of the final compound. This can be controlled either by starting with a pre-formylated phenol or by introducing the formyl group onto the phenoxy ring in a later step.

Introducing the Aldehyde: Formylation of the Phenoxy Moiety

While starting with an isomer of hydroxybenzaldehyde is the most direct way to synthesize a specific formylphenoxybutanoate, it is also possible to formylate the phenoxybutanoate ring itself. Several methods exist for the formylation of aromatic rings, with the Reimer-Tiemann and Vilsmeier-Haack reactions being two of the most prominent.

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. mychemblog.compsiberg.com The reactive species is dichlorocarbene, which is generated in situ. psiberg.com This method typically favors formylation at the ortho position to the hydroxyl group. mychemblog.compsiberg.com

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. organic-chemistry.orgijpcbs.com This reaction is also a powerful tool for introducing a formyl group onto a benzene (B151609) ring. ijpcbs.com

Controlling Isomer Formation: The Synthesis of Ortho, Meta, and Para Substituted Analogs

The synthesis of the specific isomers of methyl formylphenoxybutanoate—ortho, meta, or para—is most reliably achieved by selecting the corresponding isomer of hydroxybenzaldehyde as the starting material in the Williamson ether synthesis.

To synthesize methyl 4-(2-formylphenoxy)butanoate) (the ortho isomer), 2-hydroxybenzaldehyde (salicylaldehyde) is used.

For methyl 4-(3-formylphenoxy)butanoate) (the meta isomer), 3-hydroxybenzaldehyde is the starting phenol.

The synthesis of methyl 4-(4-formylphenoxy)butanoate) (the para isomer) begins with 4-hydroxybenzaldehyde.

The regioselectivity of formylation reactions like the Reimer-Tiemann can also be influenced by the reaction conditions and the presence of other substituents on the aromatic ring, but using the appropriate starting isomer of hydroxybenzaldehyde provides the most direct and unambiguous route to the desired product. mychemblog.comechemi.comstackexchange.com The choice of base in the Reimer-Tiemann reaction, for instance, can affect the ortho/para product ratio. stackexchange.com

The differentiation between these isomers can be readily accomplished using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The substitution pattern on the aromatic ring gives rise to distinct splitting patterns in the ¹H NMR spectrum and characteristic chemical shifts in the ¹³C NMR spectrum.

A comparative overview of the synthesis of these isomers is presented below:

IsomerStarting PhenolKey Synthetic StepTypical Spectroscopic Features
ortho 2-HydroxybenzaldehydeWilliamson ether synthesisAromatic protons show a distinct coupling pattern characteristic of 1,2-disubstitution. The formyl proton signal is present.
meta 3-HydroxybenzaldehydeWilliamson ether synthesisAromatic protons exhibit a coupling pattern indicative of 1,3-disubstitution. The formyl proton signal is observed.
para 4-HydroxybenzaldehydeWilliamson ether synthesisAromatic protons typically appear as two doublets, characteristic of 1,4-disubstitution. The formyl proton signal is present.

Advanced Synthetic Protocols and Catalysis in Derivative Preparation

Advanced synthetic strategies are instrumental in modifying the methyl 4-(3-formylphenoxy)butanoate scaffold. These methods enable the introduction of diverse functional groups and stereochemical complexity, which is essential for developing analogues with tailored properties.

Metal-Catalyzed Coupling Reactions for Phenoxybutanoate Scaffold Modification

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, offering a versatile approach to modify the phenoxybutanoate structure. Palladium and copper catalysts are particularly prominent in this area, facilitating reactions that would be difficult to achieve through traditional methods. acs.orgthieme-connect.de

Palladium-Catalyzed Reactions: Palladium complexes are highly effective for C-O cross-coupling reactions to construct the core aryl ether linkage of phenoxybutanoates. nih.gov Modern palladium catalysis, often employing specialized phosphine (B1218219) ligands, allows for the coupling of aryl halides or triflates with alcohols under mild conditions. For instance, a protocol using a tBuBrettPhos Pd G3 precatalyst with a mild base like cesium carbonate (Cs₂CO₃) has proven effective for coupling various fluorinated alcohols with aryl bromides. nih.gov This system demonstrates high functional group tolerance, including aldehydes, making it suitable for synthesizing derivatives of methyl 4-(3-formylphenoxy)butanoate. nih.gov

Furthermore, palladium-catalyzed C-H activation has emerged as a step-economical strategy for intramolecular arylation, enabling the synthesis of complex heterocyclic systems from precursors like aryl benzyl (B1604629) ethers. nih.gov This principle can be extrapolated to create novel, rigid analogues of the phenoxybutanoate scaffold.

Copper-Catalyzed Reactions: Copper-based catalysts offer a cost-effective alternative to palladium for C-O bond formation. nih.gov Systems using copper iodide (CuI) with ligands such as 8-hydroxyquinolin-N-oxide can efficiently catalyze the hydroxylation of aryl halides, a reaction that can be adapted for the synthesis of alkyl aryl ethers. nih.gov Copper catalysis is also employed in tandem reactions, for example, in the synthesis of substituted thiophenes, showcasing its utility in building complex molecules from simple precursors. rsc.org

Below is a table summarizing representative metal-catalyzed coupling reactions applicable to the synthesis and modification of phenoxybutanoate derivatives.

Catalyst SystemReactantsProduct TypeKey Features
Pd₂(dba)₃ / Custom LigandAryl Bromide, AlcoholAlkyl Aryl EtherHigh yields, tolerates various functional groups including aldehydes. nih.gov
tBuBrettPhos Pd G3 / Cs₂CO₃Aryl Bromide, Fluorinated AlcoholFluoroalkyl Aryl EtherMild conditions, can use K₃PO₄ as a cheaper base alternative. nih.gov
Pd-PVP NanoparticlesAryl-(2-halo)benzyl etherBenzo[c]chromeneLigand-free conditions, tolerant to diverse functional groups. nih.gov
CuI / 8-Hydroxyquinolin-N-oxideAryl Halide, H₂O/AlcoholPhenol / Alkyl Aryl EtherInexpensive catalyst, excellent selectivity and functional group tolerance. nih.gov

Development of Chiral Analogues via Asymmetric Synthesis (if applicable)

Asymmetric synthesis is critical for accessing enantiomerically pure compounds, which is often a requirement for biologically active molecules. frontiersin.org While methyl 4-(3-formylphenoxy)butanoate itself is achiral, chiral analogues can be developed by introducing stereocenters into its structure, for instance, on the butanoate side chain.

Catalytic Asymmetric Synthesis of Chiral Ethers: The development of chiral analogues of the phenoxybutanoate scaffold can be achieved through catalytic asymmetric reactions. For example, palladium-catalyzed asymmetric allylic substitution reactions can produce chiral allylic aryl ethers with high enantiomeric purity (typically 90-98% ee). nih.govchiralpedia.com These reactions utilize chiral ligands that create an asymmetric environment around the metal center, guiding the stereochemical outcome of the reaction. chiralpedia.com

Enantioselective Reductions and Additions: Another approach involves the enantioselective reduction of a ketone precursor to a chiral alcohol before the etherification step, or the asymmetric addition to the formyl group on the pre-formed scaffold. Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the enantioselective reduction of ketones. chiralpedia.com The use of polymer-supported chiral catalysts, which can be easily recovered and reused, offers advantages in terms of cost and sustainability for these transformations. researchgate.netkaust.edu.sa

The applicability of these methods allows for the systematic development of chiral phenoxybutanoate derivatives for stereochemistry-dependent studies.

Asymmetric MethodCatalyst/Reagent TypeChiral Product FeaturePotential Application to Phenoxybutanoate
Asymmetric Allylic SubstitutionChiral Palladium ComplexChiral allylic aryl etherSynthesis of analogues with a chiral unsaturated side chain. nih.gov
Asymmetric HydrogenationChiral Rhodium or Ruthenium ComplexChiral alcohol from ketoneCreation of a stereocenter on the butanoate chain from a keto-precursor. chiralpedia.com
Asymmetric Hydride ReductionPolymer-supported Chiral Amino Alcohols with Borane (B79455)Chiral alcohol from ketoneEnantioselective synthesis of chiral precursors for etherification. kaust.edu.sa

One-Pot and Tandem Reaction Sequences

One-pot and tandem (or cascade) reactions streamline synthetic processes by combining multiple transformations in a single reaction vessel without isolating intermediates. This approach enhances efficiency, reduces waste, and can lead to the rapid assembly of complex molecules from simple starting materials. nih.govresearchgate.net

Tandem C-N/C-O Bond Formation: Methodologies have been developed for the tandem formation of multiple bonds in a single operation. For instance, palladium-catalyzed tandem amination has been used to synthesize N-alkyl-substituted 4-quinolones from o-chloroaryl acetylenic ketones and alkyl amines, forming two C-N bonds in one step. organic-chemistry.org Similar principles can be applied to construct complex derivatives of methyl 4-(3-formylphenoxy)butanoate where the initial ether formation is followed by an in-situ functionalization of the aldehyde or ester group.

Chemoenzymatic One-Pot Processes: The combination of biocatalysis and chemocatalysis in one-pot reactions is a powerful strategy. For example, a peptide catalyst can be used for a Friedel-Crafts-type reaction, followed by an enzymatic oxidation in the same pot. researchgate.net Such a sequence could be envisioned for derivatizing the aromatic ring of the phenoxybutanoate scaffold under green and mild conditions.

Multicomponent Reactions: One-pot multicomponent reactions are particularly efficient for building molecular complexity. An organocatalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to catalyze a four-component reaction to synthesize complex fused heterocyclic systems in an environmentally benign aqueous ethanol medium. benthamscience.com These strategies highlight the potential for efficiently constructing diverse libraries of methyl 4-(3-formylphenoxy)butanoate analogues. benthamscience.com

Chemical Transformations and Reactivity of Methyl 4 3 Formylphenoxy Butanoate

Reactivity of the Aldehyde Functional Group

The formyl group (-CHO) is an electron-withdrawing group attached to the aromatic ring, making it a primary site for nucleophilic attack and oxidation.

Reductive Amination for Primary and Secondary Amine Synthesis

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is one of the most important ways to synthesize amines. stackexchange.com This process involves the initial reaction of the aldehyde group with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of primary amines , the aldehyde can be treated with ammonia (B1221849) in the presence of a reducing agent. nih.gov Optimized conditions can selectively produce primary amines with minimal formation of secondary or tertiary amine byproducts. nih.gov

To synthesize secondary amines , methyl 4-(3-formylphenoxy)butanoate is reacted with a primary amine. This reaction first forms an imine, which is subsequently reduced. youtube.com This method avoids the over-alkylation that can be problematic when using alkyl halides. stackexchange.commasterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for reducing the imine in the presence of the aldehyde. stackexchange.commasterorganicchemistry.com

Table 1: Reductive Amination Reactions

Starting Material Reagents Product Type General Product Structure
Methyl 4-(3-formylphenoxy)butanoate 1. Ammonia (NH₃) 2. Reducing Agent (e.g., H₂, NaBH₄) Primary Amine Methyl 4-(3-(aminomethyl)phenoxy)butanoate

Nucleophilic Addition Reactions (e.g., formation of imines, acetals)

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. A key reaction is the formation of an imine through the acid-catalyzed addition of a primary amine. libretexts.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.orglibretexts.org This reaction is reversible and can be hydrolyzed back to the aldehyde and amine under acidic conditions. libretexts.org

Aldehydes also react with alcohols under acidic conditions to form acetals . This reaction involves the nucleophilic addition of two equivalents of an alcohol. A hemiacetal is formed as an intermediate. The formation of acetals is a common strategy to protect the aldehyde group during reactions targeting other parts of the molecule.

Table 2: Nucleophilic Addition Reactions

Reactant Nucleophile Product Type
Methyl 4-(3-formylphenoxy)butanoate Primary Amine (R-NH₂) Imine

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this transformation. libretexts.org This reaction converts the formyl group into a carboxyl group, yielding 3-(3-(methoxycarbonyl)propoxy)benzoic acid. This oxidation is a fundamental transformation in organic synthesis, allowing for the introduction of a carboxylic acid functionality. mnstate.edu

Reactivity of the Butanoate Ester Moiety

The methyl ester group is less reactive than the aldehyde but can undergo several important transformations, primarily nucleophilic acyl substitution.

Hydrolysis to Corresponding Carboxylic Acids

Ester hydrolysis is the cleavage of an ester by water, typically catalyzed by an acid or a base. chemguide.co.uk

Acid-Catalyzed Hydrolysis : When heated with water in the presence of a strong acid catalyst (like dilute sulfuric or hydrochloric acid), the ester is hydrolyzed to its parent carboxylic acid and alcohol. quora.comlibretexts.org For methyl 4-(3-formylphenoxy)butanoate, this reaction yields 4-(3-formylphenoxy)butanoic acid and methanol (B129727). The reaction is reversible, so an excess of water is used to drive it to completion. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : Using a base, such as sodium hydroxide (B78521), provides an irreversible reaction. chemguide.co.uklibretexts.org The ester is heated with the aqueous base, which acts as a nucleophile. The products are the carboxylate salt (e.g., sodium 4-(3-formylphenoxy)butanoate) and the alcohol (methanol). libretexts.org The free carboxylic acid can be obtained by subsequent acidification. chemguide.co.uk

Table 3: Hydrolysis of the Ester Moiety

Reaction Type Reagents Products
Acid Hydrolysis H₂O, H⁺ (catalyst) 4-(3-Formylphenoxy)butanoic acid + Methanol

Transesterification and Amidation Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting methyl 4-(3-formylphenoxy)butanoate with an excess of ethanol (B145695) in the presence of an acid catalyst would yield ethyl 4-(3-formylphenoxy)butanoate and methanol. This equilibrium-driven process can be shifted towards the products by using the new alcohol as a solvent. organic-chemistry.org

Amidation involves the reaction of the ester with an amine to form an amide. This reaction is generally slower than hydrolysis and often requires heating. The reaction of methyl 4-(3-formylphenoxy)butanoate with ammonia would produce 4-(3-formylphenoxy)butanamide and methanol. Using a primary or secondary amine would yield an N-substituted or N,N-disubstituted amide, respectively.

Intramolecular Cyclization Pathways Involving Ester Reactivity (e.g., lactonization, ester aminolysis)

The presence of both an ester and an aldehyde group on a flexible ether-linked backbone allows for various intramolecular cyclization reactions. These reactions are powerful tools for the synthesis of heterocyclic compounds.

One significant intramolecular pathway is the formation of chromanones through Friedel-Crafts acylation. masterorganicchemistry.comresearchgate.net While the direct cyclization of methyl 4-(3-formylphenoxy)butanoate to a chromanone via its ester group is not a standard Friedel-Crafts reaction, the corresponding carboxylic acid, 4-(3-formylphenoxy)butanoic acid, can undergo such a cyclization. researchgate.net This reaction is typically promoted by strong acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which facilitate the formation of an acylium ion intermediate that then attacks the electron-rich aromatic ring. masterorganicchemistry.comresearchgate.net The success of this cyclization is generally higher for the formation of six-membered rings compared to five or seven-membered rings. masterorganicchemistry.com

Another potential intramolecular reaction involving the ester is aminolysis. The reaction of esters with amines, known as aminolysis, typically leads to the formation of amides. chemistrysteps.commasterorganicchemistry.com In an intramolecular context, if a primary or secondary amine is introduced elsewhere in the molecule, it can react with the methyl ester to form a cyclic amide, or lactam. While there is no direct literature on the intramolecular aminolysis of methyl 4-(3-formylphenoxy)butanoate itself, the general principles of ester aminolysis suggest this possibility. acs.orgechemi.comnih.gov The reaction is often catalyzed by acid or base and can be influenced by the nature of the amine and the ester. echemi.comnih.gov

Reaction Type Reactant/Precursor Key Reagents Product Type Relevant Findings
Intramolecular Friedel-Crafts Acylation4-(3-formylphenoxy)butanoic acidPolyphosphoric acid (PPA), Methanesulfonic acid (MSA)ChromanoneFormation of six-membered rings is generally favored. masterorganicchemistry.comresearchgate.netresearchgate.net
Intramolecular Ester AminolysisA derivative of methyl 4-(3-formylphenoxy)butanoate containing an amine functionAcid or Base catalystLactam (cyclic amide)A plausible but not directly documented reaction for this specific molecule. chemistrysteps.commasterorganicchemistry.comnih.gov

Reactions Involving the Phenoxy Ether Linkage

The phenoxy ether linkage is a stable functional group but can be cleaved under specific conditions. Additionally, the aromatic ring of this moiety can undergo substitution reactions.

The cleavage of aryl alkyl ethers is a common transformation in organic synthesis, often employed to deprotect a phenol (B47542). Reagents such as boron tribromide (BBr₃) are highly effective for this purpose. pearson.comcore.ac.ukpearson.comufp.ptnih.gov The reaction of methyl 4-(3-formylphenoxy)butanoate with BBr₃ would be expected to cleave the ether bond, yielding 3-hydroxybenzaldehyde (B18108) and a brominated butyrate (B1204436) derivative. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the alkyl carbon. pearson.com

The aromatic ring of methyl 4-(3-formylphenoxy)butanoate is susceptible to electrophilic aromatic substitution (SEAr) reactions such as halogenation and nitration. wikipedia.org The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents: the formyl group (-CHO) and the alkoxy group (-O-R).

For methyl 4-(3-formylphenoxy)butanoate, the positions ortho to the ether linkage are C2 and C6, and the para position is C4. The formyl group is at C3. Thus, electrophilic substitution is predicted to occur predominantly at the C6 and C4 positions.

Reaction Reagents Predicted Major Products Directing Group Influence
Ether CleavageBBr₃3-Hydroxybenzaldehyde and a brominated butanoate derivativeN/A
NitrationHNO₃, H₂SO₄Methyl 4-(3-formyl-6-nitrophenoxy)butanoate and Methyl 4-(3-formyl-4-nitrophenoxy)butanoateThe alkoxy group is a stronger activating and ortho, para-directing group than the meta-directing formyl group. wikipedia.orgorganicchemistrytutor.comyoutube.comlibretexts.org
Halogenation (e.g., Bromination)Br₂, FeBr₃Methyl 4-(2-bromo-5-formylphenoxy)butanoate and Methyl 4-(4-bromo-3-formylphenoxy)butanoateThe directing effects are the same as in nitration.

Selective Functionalizations of the Aliphatic Chain

The aliphatic butanoate chain of methyl 4-(3-formylphenoxy)butanoate also presents opportunities for selective functionalization. ontosight.aiontosight.aibiointerfaceresearch.com While the C-H bonds of the aliphatic chain are generally less reactive than other parts of the molecule, modern synthetic methods allow for their selective transformation.

For instance, radical chain transfer reactions can be employed for the late-stage functionalization of aliphatic C-H bonds. nih.gov Such methods could potentially introduce new functional groups onto the butanoate chain. Furthermore, derivatization of the corresponding carboxylic acid (obtained by hydrolysis of the methyl ester) can provide access to a wider range of functionalized aliphatic chains. researchgate.net For example, the synthesis of phenoxyacetic acid derivatives has been achieved through various methods, indicating the potential for similar transformations on the butanoate chain of the title compound. acs.orgnih.govgoogle.com

Based on a comprehensive review of the available scientific literature, it is not possible to provide a detailed article on the advanced applications of "methyl 4-(3-formylphenoxy)butanoate" strictly following the provided outline. Extensive searches did not yield specific research findings or detailed examples of this particular compound being utilized as a building block for the synthesis of porphyrins, thiazoles, pyrazoles, benzofuranones, or calix pmf.unsa.baresorcinarenes as stipulated in section 4.1 of the request.

Similarly, for section 4.2, the literature search did not reveal any specific instances of "methyl 4-(3-formylphenoxy)butanoate" being employed in the development of fluorescent probes, coumarin derivatives, ligands for coordination polymers, or in the engineering of organic electron-donor and acceptor systems.

While the formylphenoxybutanoate scaffold, in general, holds potential for such applications due to its reactive aldehyde group and ester functionality, the specific substitution pattern of "methyl 4-(3-formylphenoxy)butanoate" does not appear to be widely documented in the context of the advanced applications requested. Research has been published on a positional isomer, methyl 4-(4-formylphenoxy)butanoate, highlighting its use in the synthesis of porphyrins and coordination polymers. This indicates the general utility of this class of compounds. However, a detailed, scientifically accurate article focusing solely on the "3-formylphenoxy" isomer as per the strict constraints of the query cannot be constructed from the currently available scientific literature.

Therefore, to maintain scientific accuracy and adhere to the instruction of not introducing information outside the explicit scope, this article cannot be generated.

Advanced Applications in Organic Synthesis and Materials Science

Applications in Biomimetic Chemistry and Bioconjugation

The unique combination of functional groups in methyl 4-(3-formylphenoxy)butanoate allows for its integration into complex molecular architectures that mimic natural systems and link biological molecules.

Role in the Synthesis of Ligands for Biological Targets (e.g., HDAC6 inhibitors)

Methyl 4-(3-formylphenoxy)butanoate serves as a key precursor in the synthesis of potent and selective histone deacetylase 6 (HDAC6) inhibitors, which are promising therapeutic agents for diseases like cancer. nih.govnih.gov The aldehyde functionality is particularly important for introducing the linker and cap regions of the inhibitor through reductive amination.

In a representative synthetic pathway, methyl 4-(3-formylphenoxy)butanoate can be reacted with an amine-containing fragment, such as a substituted indoline derivative, in the presence of a reducing agent. This reaction forms a stable secondary amine linkage, covalently connecting the phenoxybutanoate moiety to the rest of the inhibitor structure. The methyl ester can then be hydrolyzed to a carboxylic acid and subsequently converted to a hydroxamic acid, which is a crucial zinc-binding group for inhibiting the HDAC6 enzyme. nih.gov This synthetic strategy highlights the compound's utility in creating molecules with precise structural features for targeted biological activity.

The table below outlines a plausible synthetic sequence for an HDAC6 inhibitor utilizing a compound structurally analogous to methyl 4-(3-formylphenoxy)butanoate, illustrating the role of the aldehyde group in the key reductive amination step.

StepReactantsKey Reaction TypeProduct Feature
1Indoline derivative, Appropriate aldehyde (e.g., methyl 4-(3-formylphenoxy)butanoate)Reductive AminationFormation of the linker connecting the cap group to the main scaffold
2Product from Step 1Ester HydrolysisConversion of the methyl ester to a carboxylic acid
3Product from Step 2, HydroxylamineAmide CouplingFormation of the final hydroxamic acid (zinc-binding group)

This application underscores the importance of methyl 4-(3-formylphenoxy)butanoate as a versatile intermediate in medicinal chemistry for constructing complex and targeted therapeutic molecules. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of methyl 4-(3-formylphenoxy)butanoate, offering insights into the chemical environment of each proton and carbon atom within the molecule.

¹H NMR and ¹³C NMR Spectral Interpretation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in verifying the molecular framework of methyl 4-(3-formylphenoxy)butanoate. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. rsc.org

The ¹H NMR spectrum provides critical information on the number of different types of protons, their electronic environments, and their neighboring protons through chemical shifts (δ), integration, and signal multiplicity. For instance, the aldehydic proton of the formyl group is expected to appear at a significantly downfield chemical shift due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns in the aromatic region of thespectrum, while the protons of the butanoate chain, including the methyl ester group, will appear at more upfield positions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of chemically distinct carbon atoms. The carbonyl carbons of the aldehyde and the ester will be found at the most downfield shifts. The aromatic carbons will resonate in the intermediate region, and the aliphatic carbons of the butanoate chain will be located at the most upfield positions.

Table 1: ¹H and ¹³C NMR Spectral Data for Methyl 4-(3-formylphenoxy)butanoate

Assignment ¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm) ¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ, ppm)
Aldehydic CH ~9.9 ~192.0
Aromatic CH 7.19 - 7.67 113.0 - 160.0
O-CH₂ ~4.1 ~67.0
Ester O-CH₃ ~3.7 ~51.0
CH₂-C=O ~2.5 ~30.0
CH₂-CH₂-O ~2.2 ~24.0
Ester C=O - ~173.0

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity and Stereochemistry

To further confirm the structural assignment and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For methyl 4-(3-formylphenoxy)butanoate, COSY spectra would show correlations between the adjacent methylene (B1212753) protons in the butanoate chain (O-CH₂-CH₂-CH₂-C=O), confirming their sequential arrangement. It would also help in assigning the coupling partners within the aromatic ring. rsc.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J_CH). sdsu.eduslideshare.net Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to. This is invaluable for unambiguously assigning the carbon resonances based on the more easily interpretable proton spectrum. rsc.orgsdsu.eduslideshare.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). sdsu.eduslideshare.netyoutube.com HMBC is crucial for piecing together the entire molecular structure. For instance, it would show a correlation between the aldehydic proton and the aromatic carbons, as well as between the protons of the O-CH₂ group and the aromatic carbon attached to the ether oxygen, and the carbons of the butanoate chain. The methyl protons of the ester group would show a correlation to the ester carbonyl carbon. rsc.orgsdsu.eduslideshare.netyoutube.com

Table 2: Key 2D NMR Correlations for Methyl 4-(3-formylphenoxy)butanoate

Experiment Correlating Nuclei Expected Key Correlations
  • CH₂-CH₂-O with CH₂-C=O
  • Correlations between adjacent aromatic protons | | HSQC | ¹H - ¹³C (direct) | - Each proton signal with its directly attached carbon signal | | HMBC | ¹H - ¹³C (long-range) | - Aldehydic proton with aromatic carbons
  • O-CH₂ protons with the C-O aromatic carbon
  • Ester O-CH₃ protons with the ester carbonyl carbon |
  • Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

    Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of methyl 4-(3-formylphenoxy)butanoate.

    High-Resolution Mass Spectrometry (HRMS)

    High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.orgnih.gov This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For methyl 4-(3-formylphenoxy)butanoate (C₁₂H₁₄O₄), the expected exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for the correct molecular formula. nih.govmiamioh.edu

    Electrospray Ionization Mass Spectrometry (ESI-MS)

    Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like methyl 4-(3-formylphenoxy)butanoate. mdpi.comnih.gov In ESI-MS, the molecule is typically protonated ([M+H]⁺) or adducted with a cation like sodium ([M+Na]⁺) or potassium ([M+K]⁺). mdpi.comnih.gov The resulting mass spectrum will show a prominent peak corresponding to one of these species, allowing for the determination of the molecular weight. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion to induce fragmentation, providing further structural information based on the observed fragment ions. nih.gov

    Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF MS) for Purity and Volatile Byproduct Analysis

    Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the high-resolution mass analysis of a QTOF mass spectrometer. nih.gov This method is particularly useful for assessing the purity of methyl 4-(3-formylphenoxy)butanoate and identifying any volatile byproducts or impurities that may be present from the synthesis. The gas chromatograph separates the components of the sample mixture, and the QTOF mass spectrometer provides accurate mass data for each eluting compound, enabling their confident identification.

    Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

    Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. Each functional group absorbs IR radiation at a characteristic frequency, making its IR spectrum a unique molecular "fingerprint."

    For methyl 4-(3-formylphenoxy)butanoate, the IR spectrum is distinguished by several key absorption bands that confirm the presence of its core structural features: the aldehyde, the ester, and the aromatic ether. The most prominent signals are the strong carbonyl (C=O) stretching vibrations. Due to electronic differences, the aldehyde and ester carbonyls appear as distinct, sharp peaks. The presence of both peaks is a crucial indicator of the successful formation of the target molecule. Additional characteristic peaks for the aromatic ring and the ether linkage further corroborate the structure.

    Table 1: Characteristic IR Absorption Bands for Methyl 4-(3-formylphenoxy)butanoate

    Vibrational Mode Functional Group Characteristic Wavenumber (cm⁻¹) Intensity
    C-H Stretch Aldehyde (Formyl) ~2850 and ~2750 Weak to Medium
    C=O Stretch Ester ~1735 Strong, Sharp
    C=O Stretch Aldehyde (Formyl) ~1700 Strong, Sharp
    C=C Stretch Aromatic Ring ~1600 - 1450 Medium to Weak
    C-O-C Stretch Aryl Ether ~1250 - 1200 Strong

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

    Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It measures the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds containing chromophores—molecular entities with π-electron systems or non-bonding valence electrons capable of absorbing light.

    The structure of methyl 4-(3-formylphenoxy)butanoate contains a substituted benzene (B151609) ring, which acts as a primary chromophore. The presence of the formyl (-CHO) and phenoxy (-OAr) groups influences the energy of the electronic transitions. Typically, two main types of transitions are observed for such aromatic aldehydes: a strong absorption from a π → π* transition at a lower wavelength and a weaker, less intense absorption from an n → π* transition at a higher wavelength. The exact position of the maximum absorbance (λmax) is sensitive to the solvent used. This technique is also the basis for UV detection in chromatographic methods. csic.es

    Table 2: Expected Electronic Transitions for Methyl 4-(3-formylphenoxy)butanoate

    Electronic Transition Chromophore System Expected λmax Range (nm) Molar Absorptivity (ε)
    π → π* Phenyl Ring / Formyl Group 240 - 260 High

    Chromatographic Techniques for Purification and Reaction Monitoring

    Chromatography encompasses a set of laboratory techniques for the separation of mixtures. rjpbcs.com It is indispensable in synthetic chemistry for monitoring the progress of a reaction, isolating the desired product from unreacted starting materials and byproducts, and assessing the purity of the final compound.

    Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile qualitative technique used extensively for reaction monitoring. sigmaaldrich.comsigmaaldrich.com The separation is performed on a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel (a polar stationary phase). rsc.org A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity. rjpbcs.com

    In the synthesis of methyl 4-(3-formylphenoxy)butanoate from its precursors (e.g., 3-hydroxybenzaldehyde (B18108) and a methyl butanoate derivative), TLC can be used to track the consumption of the more polar starting materials and the appearance of the less polar product. The separated spots are typically visualized under UV light. rsc.org The position of each spot is quantified by its retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

    Table 3: Illustrative TLC Data for Reaction Monitoring

    Compound Polarity Expected Rf Value* Visualization
    3-Hydroxybenzaldehyde (Starting Material) High 0.25 UV Active
    Methyl 4-(3-formylphenoxy)butanoate (Product) Low 0.60 UV Active

    *Note: Rf values are illustrative and highly dependent on the specific mobile phase composition (e.g., Hexane/Ethyl Acetate ratio).

    High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative chromatographic technique that offers superior resolution, speed, and sensitivity compared to TLC. chromatographyonline.com It is employed for both the analysis of product purity and for preparative-scale purification. The principle is similar to TLC but involves pumping the mobile phase through a column packed with the stationary phase under high pressure. csic.es

    For analyzing methyl 4-(3-formylphenoxy)butanoate, reversed-phase HPLC is a common mode. In this setup, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture (e.g., water and methanol (B129727) or acetonitrile). csic.eschromatographyonline.com Under these conditions, more polar compounds elute from the column faster (shorter retention time, tR), while less polar compounds are retained longer. Therefore, the product, methyl 4-(3-formylphenoxy)butanoate, would exhibit a longer retention time than its more polar precursors. A UV detector, often set at a wavelength like 254 nm where the aromatic ring absorbs strongly, is typically used to generate the chromatogram. csic.es

    Table 4: Illustrative Reversed-Phase HPLC Data

    Compound Polarity Expected Retention Time (tR) (minutes)* Detection
    3-Hydroxybenzaldehyde (Starting Material) High 3.5 UV (254 nm)
    Methyl 4-(3-formylphenoxy)butanoate (Product) Low 8.2 UV (254 nm)

    *Note: Retention times are for illustrative purposes and vary based on column dimensions, flow rate, and the precise mobile phase gradient.

    Theoretical and Computational Investigations of Methyl 4 3 Formylphenoxy Butanoate

    Density Functional Theory (DFT) Studies

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties and geometry of medium-sized organic molecules such as methyl 4-(3-formylphenoxy)butanoate.

    DFT calculations are instrumental in elucidating the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, key quantum mechanical parameters can be determined. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a robust description of electron distribution. nih.govmdpi.com

    The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO energy correlates with the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state.

    Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For methyl 4-(3-formylphenoxy)butanoate, the MEP would be expected to show a high negative potential (red/yellow) around the oxygen atoms of the formyl and ester groups, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would likely be concentrated around the hydrogen atoms.

    Table 1: Hypothetical DFT-Calculated Electronic Properties of Methyl 4-(3-Formylphenoxy)butanoate

    ParameterHypothetical ValueSignificance
    HOMO Energy-6.8 eVIndicates electron-donating capability.
    LUMO Energy-1.5 eVIndicates electron-accepting capability.
    HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical reactivity and stability.
    Ionization Potential7.1 eVEnergy required to remove an electron.
    Dipole Moment3.5 DMeasures the molecule's overall polarity.

    The flexible butyrate (B1204436) side chain of methyl 4-(3-formylphenoxy)butanoate allows it to adopt multiple spatial arrangements, or conformations. Identifying the most stable conformer—the one with the lowest energy—is crucial, as it represents the molecule's predominant structure.

    Conformational analysis typically begins with a scan of the potential energy surface by systematically rotating the molecule's single bonds. For each resulting conformation, a geometry optimization is performed using DFT methods. This computational process adjusts all bond lengths, bond angles, and dihedral angles to find the nearest local energy minimum on the potential energy surface. The conformer with the absolute lowest energy is identified as the ground-state geometry. Studies on similar aromatic esters have successfully used functionals like B3LYP for such optimizations. nih.gov The analysis reveals the intricate relationships between different parts of the molecule, such as potential non-covalent interactions that stabilize certain geometries.

    Table 2: Hypothetical Optimized Geometric Parameters for Key Bonds and Angles

    ParameterTypeHypothetical Optimized Value
    C=O (aldehyde)Bond Length1.21 Å
    C=O (ester)Bond Length1.22 Å
    C-O (ether)Bond Length1.37 Å
    O-C-C (ester chain)Bond Angle109.5°
    C-O-C (ether link)Bond Angle118.0°
    C-C-C=O (aldehyde)Dihedral Angle180.0° (planar with ring)

    Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

    While DFT provides a static, zero-kelvin picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time, typically in a simulated solvent environment. MD simulations model the movements of atoms by applying classical mechanics, with forces between atoms described by a force field (e.g., OPLS-AA or AMBER). nih.govnih.gov

    By simulating methyl 4-(3-formylphenoxy)butanoate in a box of solvent molecules (such as water or hexane) over nanoseconds, one can observe how the molecule flexes, rotates, and interacts with its surroundings. nih.gov This provides a more realistic understanding of its conformational flexibility, the stability of different conformers in solution, and the formation of intermolecular interactions like hydrogen bonds with solvent molecules. Such simulations are invaluable for predicting macroscopic properties like viscosity and diffusion coefficients and for understanding how the molecule might behave in a biological or material science context.

    Quantum-Chemical Calculations for Spectroscopic Property Prediction

    Quantum chemistry offers highly accurate methods for predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure elucidation. Theoretical prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, which is often implemented within a DFT framework. bohrium.comnih.gov

    The process involves first obtaining the optimized molecular geometry and then performing a GIAO calculation to determine the magnetic shielding tensor for each nucleus. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing these predicted shifts with experimental data provides powerful validation of the proposed structure and can help assign specific signals in a complex spectrum. core.ac.uk

    Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for Select Nuclei

    AtomPredicted δ (ppm)Expected Experimental δ (ppm)
    ¹H (Aldehyde)9.959.9 - 10.1
    ¹H (Aromatic, C2)7.707.6 - 7.8
    ¹H (Methylene, O-CH₂)4.154.1 - 4.3
    ¹H (Methyl, O-CH₃)3.683.6 - 3.8
    ¹³C (Aldehyde C=O)192.5190 - 193
    ¹³C (Ester C=O)173.0172 - 174
    ¹³C (Aromatic, C3-CHO)137.8137 - 139

    The color and photophysical properties of a molecule are determined by how it absorbs and emits light, which can be probed with UV-Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. mdpi.comfaccts.de

    TD-DFT calculates the energies of vertical electronic transitions from the ground state to various excited states. youtube.com The results provide the wavelength of maximum absorption (λₘₐₓ) and the oscillator strength (f), which is a measure of the transition's probability. For methyl 4-(3-formylphenoxy)butanoate, the primary absorption bands would be expected to arise from π→π* transitions within the aromatic ring and n→π* transitions involving the lone pairs on the oxygen atoms of the carbonyl groups. These calculations can predict how structural modifications would shift the absorption spectrum, guiding the design of molecules with specific optical properties. researchgate.net

    Table 4: Hypothetical TD-DFT Predicted Electronic Transitions

    TransitionCalculated λₘₐₓ (nm)Oscillator Strength (f)Primary Character
    S₀ → S₁3450.08n → π
    S₀ → S₂2800.55π → π
    S₀ → S₃2350.21π → π*

    Reaction Mechanism Elucidation through Computational Modeling

    The synthesis of methyl 4-(3-formylphenoxy)butanoate is not a single-step process but a multi-step sequence that involves the formation of an ether linkage and subsequent esterification. Due to the absence of specific published computational studies on this exact molecule, this section elucidates the reaction mechanism through a theoretical framework based on well-established reaction mechanisms: the Williamson ether synthesis and the Fischer-Speier esterification. Computational modeling of these reaction types provides significant insights into the transition states, intermediates, and energy profiles of analogous reactions.

    The most plausible synthetic route to obtain methyl 4-(3-formylphenoxy)butanoate involves two key reactions:

    Williamson Ether Synthesis: To form the ether bond between the phenolic oxygen of 3-hydroxybenzaldehyde (B18108) and a four-carbon chain.

    Fischer-Speier Esterification: To convert the carboxylic acid at the end of the butoxy chain into a methyl ester.

    Step 1: Williamson Ether Synthesis for 4-(3-Formylphenoxy)butanoic Acid

    The initial step involves the reaction between 3-hydroxybenzaldehyde and a suitable 4-carbon alkyl halide, such as methyl 4-bromobutanoate, in the presence of a base. The reaction proceeds via a typical SN2 mechanism.

    Reaction: 3-hydroxybenzaldehyde + Br-(CH2)3-COOH → 4-(3-formylphenoxy)butanoic acid + HBr

    Mechanism:

    Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base (e.g., sodium hydride, NaH) to form a more nucleophilic phenoxide ion. This is a rapid acid-base reaction.

    Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of the alkyl halide (the carbon bonded to the bromine). This is the rate-determining step of the SN2 reaction. The reaction proceeds through a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.

    Transition State: A pentacoordinate transition state is formed where the C-Br bond is partially broken, and the C-O bond is partially formed.

    Product Formation: The bromide ion is displaced, and the ether linkage is formed, yielding 4-(3-formylphenoxy)butanoic acid.

    Computational studies on similar Williamson ether syntheses have provided valuable data on the energetics of this process. Below is a representative data table illustrating the kind of information that would be obtained from a Density Functional Theory (DFT) study on this reaction.

    Table 1: Calculated Activation and Reaction Energies for the Williamson Ether Synthesis Step (Illustrative)

    ParameterValue (kcal/mol)Description
    ΔEactivation +22.5The energy barrier for the SN2 transition state. This value indicates the energy required for the reaction to proceed.
    ΔEreaction -15.8The overall change in energy from reactants to products. A negative value indicates an exothermic reaction.

    Note: These are illustrative values based on typical SN2 reactions and are not from a specific study on methyl 4-(3-formylphenoxy)butanoate.

    Step 2: Fischer-Speier Esterification of 4-(3-Formylphenoxy)butanoic Acid

    The second step is the acid-catalyzed esterification of the carboxylic acid group of 4-(3-formylphenoxy)butanoic acid with methanol (B129727) to form the final product, methyl 4-(3-formylphenoxy)butanoate.

    Reaction: 4-(3-formylphenoxy)butanoic acid + CH3OH ⇌ Methyl 4-(3-formylphenoxy)butanoate + H2O

    Mechanism:

    Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid). This increases the electrophilicity of the carbonyl carbon.

    Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon. This is typically the rate-determining step.

    Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

    Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated, forming a protonated ester.

    Deprotonation: The protonated ester is deprotonated to yield the final product, methyl 4-(3-formylphenoxy)butanoate, and regenerates the acid catalyst.

    Computational modeling of Fischer-Speier esterification can provide detailed information about the energies of the intermediates and transition states along the reaction coordinate. The following table provides an illustrative example of the data that would be generated.

    Table 2: Calculated Relative Energies of Intermediates and Transition States in the Fischer-Speier Esterification Step (Illustrative)

    SpeciesRelative Energy (kcal/mol)Description
    Reactants 0.0Starting energy of 4-(3-formylphenoxy)butanoic acid and methanol.
    Protonated Carboxylic Acid -5.2The stabilized protonated intermediate.
    Transition State 1 (Nucleophilic Attack) +15.7The energy barrier for the attack of methanol on the protonated carbonyl.
    Tetrahedral Intermediate -2.1The intermediate formed after the nucleophilic attack.
    Transition State 2 (Water Elimination) +12.3The energy barrier for the elimination of the water molecule.
    Products -3.8The final energy of methyl 4-(3-formylphenoxy)butanoate and water.

    Note: These are illustrative values based on typical acid-catalyzed esterification reactions and are not from a specific study on methyl 4-(3-formylphenoxy)butanoate.

    Q & A

    Basic Research Questions

    Q. What are the established methods for synthesizing methyl4-(3-formylphenoxy)butanoate, and how can reaction conditions be optimized for academic research purposes?

    • Methodological Answer : The synthesis typically involves esterification of 4-(3-formylphenoxy)butanoic acid with methanol under acid catalysis (e.g., sulfuric acid) via reflux. Optimization includes varying catalyst concentration (0.1–1.0 M), reaction time (6–24 hours), and temperature (60–80°C). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Reaction efficiency can be monitored using thin-layer chromatography (TLC) and confirmed via 1H^1H-NMR for ester group formation .

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features should be prioritized in analysis?

    • Methodological Answer : Key techniques include:

    • 1H^1H- and 13C^{13}C-NMR: To confirm ester linkage (δ 3.6–3.8 ppm for methoxy group) and formyl proton (δ 9.8–10.0 ppm).
    • FT-IR: Peaks at ~1720 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (formyl C=O).
    • High-resolution mass spectrometry (HRMS): For molecular ion validation. Prioritize verifying the integrity of the formyl group, as it is critical for downstream reactivity .

    Q. How can researchers integrate this compound into a theoretical framework for studying structure-activity relationships (SAR) in drug design?

    • Methodological Answer : The compound’s formyl group serves as a reactive handle for Schiff base formation with amino groups in target biomolecules. SAR studies should systematically modify the phenoxy substituents (e.g., electron-withdrawing/donating groups) and evaluate changes in binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Theoretical models (e.g., DFT calculations) can predict electronic effects on reactivity .

    Advanced Research Questions

    Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

    • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity). Standardize protocols by:

    • Using consistent cell lines (e.g., HEK293 for receptor binding assays).
    • Controlling solvent effects (e.g., DMSO concentration ≤0.1%).
    • Validating results with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Meta-analysis of existing data can identify confounding variables .

    Q. How do solvent polarity and temperature variations influence the reaction kinetics of this compound in nucleophilic substitution reactions?

    • Methodological Answer : Kinetic studies using polar aprotic solvents (e.g., DMF, DMSO) at 25–50°C enhance nucleophilic attack on the formyl group. Monitor progress via UV-Vis spectroscopy (λ = 270 nm for intermediate formation). Arrhenius plots (ln k vs. 1/T) quantify activation energy, revealing solvent-dependent transition states. Compare with computational simulations (e.g., Gaussian for transition-state modeling) .

    Q. What computational modeling approaches are suitable for predicting the biological activity of this compound derivatives, and how do these predictions align with empirical data?

    • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with biological targets (e.g., kinases, GPCRs). Validate predictions by synthesizing top-scoring derivatives and testing in vitro. Use ROC curves to assess model accuracy. Discrepancies may highlight limitations in force fields or solvation models .

    Q. What methodologies are recommended for studying the environmental stability and degradation pathways of this compound in ecological risk assessments?

    • Methodological Answer : Conduct accelerated degradation studies under controlled UV light (λ = 254 nm) and varying pH (3–10). Analyze degradation products via LC-MS/MS. Use OECD Guideline 307 for soil half-life determination. Compare aerobic vs. anaerobic conditions to map biotic/abiotic pathways .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.